1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis-

Descripción

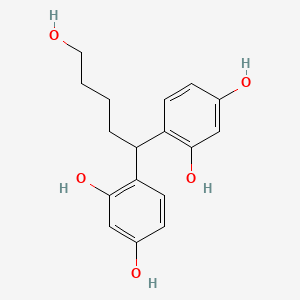

1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis- (systematic IUPAC name pending validation) is a bifunctional phenolic compound derived from 1,3-benzenediol (resorcinol). Its structure consists of two resorcinol moieties linked by a 5-hydroxypentylidene group (-CH₂-C(OH)-(CH₂)₃-CH₂-). This compound shares structural and functional similarities with other bis-1,3-benzenediol derivatives, which are widely studied for their applications in polymer chemistry, pharmaceuticals, and materials science .

Propiedades

Número CAS |

67828-51-7 |

|---|---|

Fórmula molecular |

C17H20O5 |

Peso molecular |

304.34 g/mol |

Nombre IUPAC |

4-[1-(2,4-dihydroxyphenyl)-5-hydroxypentyl]benzene-1,3-diol |

InChI |

InChI=1S/C17H20O5/c18-8-2-1-3-13(14-6-4-11(19)9-16(14)21)15-7-5-12(20)10-17(15)22/h4-7,9-10,13,18-22H,1-3,8H2 |

Clave InChI |

INPTVGAWRSNOSM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1O)O)C(CCCCO)C2=C(C=C(C=C2)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- typically involves the reaction of resorcinol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between resorcinol and 5-hydroxyvaleraldehyde in the presence of an acid catalyst. The reaction conditions may include:

Temperature: 60-80°C

Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid

Solvent: Water or an organic solvent like ethanol

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Reactants: Resorcinol and 5-hydroxyvaleraldehyde

Catalyst: Acidic catalyst

Reaction Time: Optimized for maximum yield

Purification: Crystallization or chromatography to obtain the pure product

Análisis De Reacciones Químicas

Types of Reactions

1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

Oxidation: Quinones

Reduction: Dihydroxy derivatives

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the production of polymers, resins, and coatings due to its ability to form cross-linked structures.

Mecanismo De Acción

The mechanism of action of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparación Con Compuestos Similares

Structural and Functional Analysis

- Bridge Flexibility : The 5-hydroxypentylidene group in the target compound offers greater conformational flexibility compared to rigid triazine () or chlorinated phenylene bridges (). This flexibility may enhance its utility in dynamic crosslinking applications (e.g., elastomers).

- Hydroxyl Group Density: All analogs retain the two hydroxyl groups of resorcinol, enabling hydrogen bonding and reactivity with electrophiles.

- Electron-Withdrawing Groups : The triazine-linked derivative () introduces electron-deficient aromatic systems, enhancing UV absorption and suitability for optoelectronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.